![molecular formula C8H12O3 B2713529 Ethyl (2E)-2-methyl-4-oxopent-2-enoate CAS No. 126314-15-6](/img/structure/B2713529.png)
Ethyl (2E)-2-methyl-4-oxopent-2-enoate
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Description
“Ethyl (2E)-2-methyl-4-oxopent-2-enoate” is a compound that likely contains an ester functional group, given the “ethyl” prefix and “oate” suffix. Esters are derived from carboxylic acids and an alcohol. In this case, the alcohol part is ethyl (derived from ethanol), and the carboxylic acid part is (2E)-2-methyl-4-oxopent-2-enoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve a reaction between the corresponding carboxylic acid and ethanol, possibly in the presence of a catalyst to facilitate the esterification reaction .
Molecular Structure Analysis
The molecule likely has a double bond given the “(2E)” notation, which refers to the stereochemistry of the compound. The “2E” means that there is a double bond starting at the second carbon atom, and the substituents on both ends of the double bond are on opposite sides .
Chemical Reactions Analysis
As an ester, this compound could undergo a variety of reactions. One common reaction of esters is hydrolysis, especially under acidic or basic conditions, which would break the ester down into its constituent alcohol and carboxylic acid .
Scientific Research Applications
Crystal Packing and Interaction Characteristics
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a closely related compound, demonstrates the importance of non-traditional interactions like N⋯π and O⋯π in crystal packing. These interactions, along with hydrogen bonding, play a pivotal role in the formation of complex molecular structures (Zhang, Wu, & Zhang, 2011).
Enantioselective Hydrogenation
Research has shown that the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures and yields a high purity of the product through sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).
Chemoenzymatic Synthesis
A chemoenzymatic one-pot synthesis approach using Ethyl 2-methyl-4-oxopent-2-enoate has been developed for the production of enantio- and diastereomerically pure γ-butyrolactones. This method employs a two-enzyme cascade, demonstrating the compound's versatility in synthetic organic chemistry (Korpak & Pietruszka, 2011).
Intramolecular Cyclization
Ethyl (2E)-2-methyl-4-oxopent-2-enoate serves as a precursor in intramolecular Prins cyclisations, leading to the stereoselective synthesis of bicyclic tetrahydropyrans. This process underscores its utility in creating complex organic structures with high stereoselectivity (Elsworth & Willis, 2008).
Diels–Alder Reactions
The compound has been used in Diels–Alder reactions, showcasing its role in forming cycloaddition products. Such reactions are essential for constructing various organic compounds, including pharmaceuticals (Chen, Chang, & Fang, 2016).
Corrosion Inhibition
Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, a derivative, has shown significant corrosion inhibition performance on carbon steel. This application is crucial in industrial settings, preventing material degradation and ensuring longevity (El-Lateef, Abdallah, & Ahmed, 2019).
properties
IUPAC Name |
ethyl (E)-2-methyl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLJQWEMISJMY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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